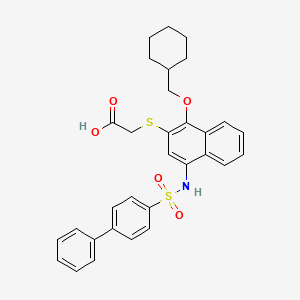
Pyridinium tribromide, Tech grade
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is widely used as a brominating agent in organic synthesis due to its stability and ease of handling compared to elemental bromine . This compound is particularly valued for its ability to facilitate bromination reactions in a controlled and efficient manner.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridinium tribromide can be synthesized by reacting pyridine with bromine in the presence of hydrobromic acid. The reaction typically proceeds as follows: [ \text{C}_5\text{H}_5\text{N} + \text{HBr} + \text{Br}_2 \rightarrow \text{C}_5\text{H}_6\text{Br}_3\text{N} ] The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of pyridinium tribromide involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to handle the reagents and control the reaction conditions .
Chemical Reactions Analysis
Types of Reactions: Pyridinium tribromide primarily undergoes bromination reactions. It is used to brominate a variety of substrates, including ketones, phenols, and ethers . The compound can also facilitate oxidation reactions, particularly in the presence of hydrated silica gel in non-aqueous media .
Common Reagents and Conditions:
Bromination: Pyridinium tribromide is used as the brominating agent, often in the presence of solvents like acetic acid or dichloromethane.
Major Products:
Brominated Compounds: The primary products of reactions involving pyridinium tribromide are brominated organic compounds, such as bromoketones, bromophenols, and bromoethers.
Oxidized Products: In oxidation reactions, the major products are typically sulfoxides or sulfones, depending on the reaction conditions.
Scientific Research Applications
Mechanism of Action
The mechanism by which pyridinium tribromide exerts its effects is primarily through the release of molecular bromine. When used as a brominating agent, pyridinium tribromide dissociates to release bromine, which then reacts with the substrate to form brominated products . In oxidation reactions, the slow release of bromine in the presence of hydrated silica gel facilitates the oxidation of sulfides to sulfoxides or sulfones .
Comparison with Similar Compounds
- Pyridinium bromide perbromide
- Tetrabutylammonium tribromide
- Trimethylphenylammonium tribromide
Comparison: Pyridinium tribromide is unique in its stability and ease of handling compared to elemental bromine. Unlike other brominating agents, it is a solid at room temperature, making it easier to weigh and handle precisely . Tetrabutylammonium tribromide and trimethylphenylammonium tribromide are also used as brominating agents, but they may differ in terms of solubility and reactivity .
Properties
Molecular Formula |
C5H5Br3N- |
|---|---|
Molecular Weight |
318.81 g/mol |
InChI |
InChI=1S/C5H5N.Br3/c1-2-4-6-5-3-1;1-3-2/h1-5H;/q;-1 |
InChI Key |
NSBNSZAXNUGWDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC=C1.Br[Br-]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Hydroxy-[6-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methylidene]cyclohexane-1,3-dione](/img/structure/B12368804.png)
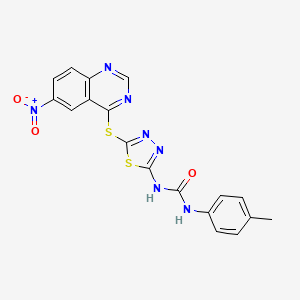
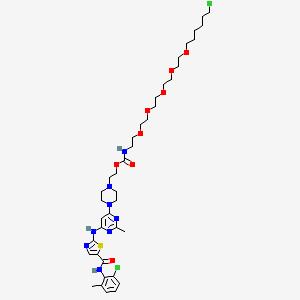
![(2R,3R,4S,5S,6R)-2-[[(1S,2S,3S)-3,7-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-6-methoxy-2,4-dihydro-1H-naphthalen-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12368825.png)
![[2-[6-(acetyloxymethyl)-4-[6-(acetyloxymethyl)-3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4-hydroxy-5-(hydroxymethyl)-2-[[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]oxolan-3-yl] benzoate](/img/structure/B12368830.png)
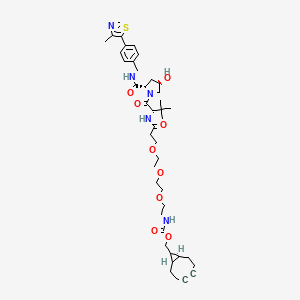
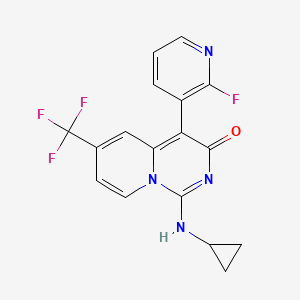
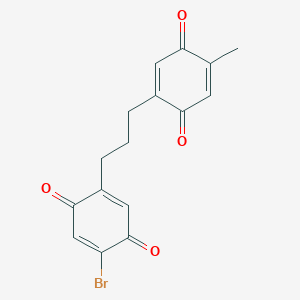

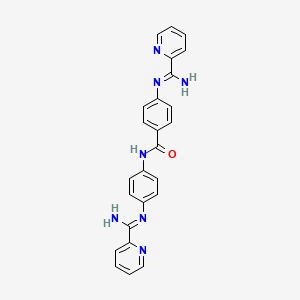


![N-[5-[[3-(1-bicyclo[1.1.1]pentanyl)-1-methyl-2-oxo-4H-pyrimido[4,5-d]pyrimidin-7-yl]amino]-2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-enamide](/img/structure/B12368878.png)
